molecular formula C19H14BrNO3 B3508983 9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No. B3508983
M. Wt: 384.2 g/mol
InChI Key: SFYKXYYDRNVFSH-UHFFFAOYSA-N
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Description

“9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of similar compounds involves Claisen–Schmidt condensation and Michael addition reaction . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography . The structure is characterized by a monoclinic space group P2 1/c with one molecule in the asymmetric unit .


Chemical Reactions Analysis

Acridine derivatives, due to their π -conjugated planar structure, have found significant applications . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .


Physical And Chemical Properties Analysis

Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons and its pharmacological, photophysical and biological properties .

Mechanism of Action

The mode of action of acridine is principally due to DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . It is critical to investigate how acridine derivatives function in cancer treatment .

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of recent research . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-24-12-5-2-10-3-6-13-17(19(22)23)15-8-11(20)4-7-16(15)21-18(13)14(10)9-12/h2,4-5,7-9H,3,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKXYYDRNVFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C(C4=C(C=CC(=C4)Br)N=C32)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
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9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 6
9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

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